2-Methyl Substituent on the Pyrimidine Ring: Impact on Lipophilicity and Metabolic Stability
The presence of a methyl group at the 2-position of the pyrimidine ring distinguishes this compound from the unsubstituted analog 4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine. In related pyrimidine-based ACC inhibitors, introduction of a methyl group at this position typically increases calculated logD by 0.3–0.5 units and reduces microsomal clearance by 15–30% relative to the des-methyl congener [1]. While direct experimental data for this exact pair are not published, the trend is consistent across the patent series.
| Evidence Dimension | Lipophilicity (clogD, pH 7.4) and microsomal stability |
|---|---|
| Target Compound Data | Calculated clogD ≈ 1.2 (estimated by fragment addition); microsomal stability not directly measured. |
| Comparator Or Baseline | 4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (des-methyl analog, estimated clogD ≈ 0.8). |
| Quantified Difference | ΔclogD ≈ +0.4; predicted clearance reduction ~20% based on SAR of nearest neighbors in US8962641. |
| Conditions | Computational estimation based on patent SAR landscape; no head-to-head experimental data available. |
Why This Matters
Higher lipophilicity can improve membrane permeability, while enhanced metabolic stability may translate to longer in vivo half-life, factors critical for lead optimization.
- [1] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2, filed April 7, 2014, and issued February 24, 2015. View Source
